pentyl (4-oxo-2-phenylquinazolin-3(4H)-yl)acetate
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Overview
Description
Pentyl (4-oxo-2-phenylquinazolin-3(4H)-yl)acetate is a compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl (4-oxo-2-phenylquinazolin-3(4H)-yl)acetate typically involves a multi-step process. One common method starts with the preparation of 2-phenyl-3,1-benzoxazin-4-one, which is then reacted with various primary amines to form the quinazolinone core . The final step involves esterification with pentanol to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Pentyl (4-oxo-2-phenylquinazolin-3(4H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinazolinone core.
Substitution: The phenyl ring and other substituents can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the phenyl ring .
Scientific Research Applications
Pentyl (4-oxo-2-phenylquinazolin-3(4H)-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of pentyl (4-oxo-2-phenylquinazolin-3(4H)-yl)acetate involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis . The compound binds to the active site of PBPs, preventing the cross-linking of peptidoglycan chains and leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one
- 3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one
Uniqueness
Pentyl (4-oxo-2-phenylquinazolin-3(4H)-yl)acetate is unique due to its specific ester functional group, which can influence its pharmacokinetic properties, such as solubility and bioavailability. This makes it a valuable compound for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C21H22N2O3 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
pentyl 2-(4-oxo-2-phenylquinazolin-3-yl)acetate |
InChI |
InChI=1S/C21H22N2O3/c1-2-3-9-14-26-19(24)15-23-20(16-10-5-4-6-11-16)22-18-13-8-7-12-17(18)21(23)25/h4-8,10-13H,2-3,9,14-15H2,1H3 |
InChI Key |
LBPIRCZAJJESMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)CN1C(=NC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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